molecular formula C11H18N2O2 B1492825 Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone CAS No. 2098090-87-8

Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone

Cat. No.: B1492825
CAS No.: 2098090-87-8
M. Wt: 210.27 g/mol
InChI Key: QFTBATWRJDWWIP-UHFFFAOYSA-N
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Description

Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone is a spirocyclic compound featuring a unique fusion of azetidine and 2-oxa-7-azaspiro[3.5]nonane moieties. This compound is synthesized via coupling reactions involving 2-oxa-7-azaspiro[3.5]nonane and azetidine derivatives, often under conditions such as sonication in methanol or using GP2 (General Procedure 2) protocols . Its applications span medicinal chemistry, particularly in drug discovery targeting parasitic infections like Plasmodium falciparum malaria, where related analogs exhibit slow-action antimalarial activity .

Properties

IUPAC Name

azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c14-10(9-5-12-6-9)13-3-1-11(2-4-13)7-15-8-11/h9,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTBATWRJDWWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COC2)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is significant in drug design for enhancing binding affinity to biological targets. The molecular formula is C13H21N2O3C_{13}H_{21}N_{2}O_{3}, with a molecular weight of approximately 251.32 g/mol.

Research indicates that compounds similar to this compound may act as agonists for GPR119, a receptor implicated in glucose metabolism. A study demonstrated that a related compound exhibited a favorable pharmacokinetic profile and effectively lowered blood glucose levels in diabetic rats, suggesting potential applications in diabetes management .

2. Anticancer Potential

The spirocyclic motif has been linked to enhanced interactions with specific enzymes overexpressed in cancer cells. For instance, derivatives of the azaspiro framework have shown promising results in inhibiting NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme associated with cancer proliferation and resistance to chemotherapy . The binding affinity and inhibitory activity were confirmed through X-ray crystallography, highlighting the compound's potential as an anticancer agent.

3. Neuroprotective Effects

Emerging studies suggest that azaspiro compounds may possess neuroprotective properties, potentially due to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. Further investigation into the neuroprotective mechanisms remains necessary to establish their efficacy in neurological disorders.

Case Studies

Case Study 1: GPR119 Agonism
In a controlled study involving Sprague-Dawley rats, compound 54g (a derivative of the azaspiro series) demonstrated significant glucose-lowering effects, with a peak reduction observed at 2 hours post-administration. The study concluded that structural modifications within the azaspiro framework could optimize the pharmacological profile for diabetes treatment .

Case Study 2: Anticancer Activity
Another investigation focused on the inhibition of NQO1 by azaspiro derivatives showed that specific modifications led to increased potency against cancer cell lines. The study utilized both in vitro assays and in vivo models to validate the anticancer properties of these compounds, providing a strong rationale for further development .

Data Summary

Property Value
Molecular FormulaC₁₃H₂₁N₂O₃
Molecular Weight251.32 g/mol
Biological TargetGPR119, NQO1
Observed EffectsGlucose reduction, anticancer activity
Model OrganismSprague-Dawley rats

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Molecular Formula Molecular Weight (g/mol) Key Features References
Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone C₁₁H₁₆N₂O₂ 208.26 Combines azetidine with a 7-membered spiro ring; potential for CNS penetration
Piperidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone C₁₃H₂₀N₂O₂ 236.31 Piperidine substitution enhances lipophilicity and metabolic stability
(1H-Imidazol-1-yl)(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone C₁₁H₁₅N₃O₂ 221.26 Imidazole group introduces aromaticity; active against P. falciparum (IC₅₀: ~1 µM)
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ 217.26 Phenyl substituent enhances π-π stacking; high purity (≥95%)
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one C₉H₁₄ClNO₂ 203.66 Chloroacetyl group improves electrophilicity for nucleophilic substitutions
Physicochemical and Spectroscopic Data

Table 2: NMR and HRMS Comparison

Compound ¹H NMR (δ, ppm) HRMS (Observed) Key Functional Groups
Azetidin-3-yl(2-oxa-7-azaspiro...) Not reported in evidence Not available Azetidine C=O, spirocyclic ether-oxygen
(1H-Imidazol-1-yl)(2-oxa-7-azaspiro...) 7.83–7.81 (m, 1H), 4.46 (s, 4H), 3.51–3.46 (m, 4H) Not reported Imidazole protons, spirocyclic CH₂ groups
c16 (tert-butyl-protected analog) δ 1.98–1.93 (m, 4H), δ 3.51–3.46 (m, 4H) 328.1117 ([M+H]⁺) tert-butyl carbamate, chromenone-thiazole
  • Notable Shifts: The imidazole derivative shows aromatic proton signals at δ 7.83–7.06, while spirocyclic CH₂ groups resonate at δ 4.46 and δ 3.51–3.46 .
Pharmacological and Industrial Relevance
  • Antimalarial Activity : The imidazole analog demonstrates slow-action activity against P. falciparum, likely due to spirocyclic rigidity enhancing target binding .
  • Salt Forms: Hemioxalate salts (e.g., 2-oxa-7-azaspiro[3.5]nonane hemioxalate) improve solubility and crystallinity for industrial-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone
Reactant of Route 2
Reactant of Route 2
Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone

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